(2S,4S)-N-Boc-4-methyl-pipecolinic acid (2S,4S)-N-Boc-4-methyl-pipecolinic acid
Brand Name: Vulcanchem
CAS No.: 2165792-61-8
VCID: VC8397969
InChI: InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
SMILES: CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

(2S,4S)-N-Boc-4-methyl-pipecolinic acid

CAS No.: 2165792-61-8

Cat. No.: VC8397969

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-N-Boc-4-methyl-pipecolinic acid - 2165792-61-8

Specification

CAS No. 2165792-61-8
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name (2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Standard InChI Key LTNNUMKAWAGPIS-IUCAKERBSA-N
Isomeric SMILES C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
SMILES CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid . Its stereodescriptor (2S,4S) denotes the absolute configuration at the second and fourth carbon atoms of the piperidine ring, which is critical for its biological activity and synthetic applications. The Boc group (tert-butoxycarbonyl) at the nitrogen atom enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling .

Molecular and Computational Properties

The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.30 g/mol . Key computed physicochemical parameters include a topological polar surface area (TPSA) of 66.84 Ų, a LogP (octanol-water partition coefficient) of 2.11, and three hydrogen bond acceptors . The SMILES notation O=C(O)[C@@H]1CC@@HCCN1C(OC(C)(C)C)=O explicitly defines its stereochemistry and functional groups .

Table 1: Physicochemical Properties of (2S,4S)-N-Boc-4-Methyl-Pipecolinic Acid

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
CAS Number2165792-61-8
TPSA66.84 Ų
LogP2.11
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Stereochemical Control

Asymmetric α-Alkylation Strategies

The synthesis of pipecolinic acid derivatives often begins with asymmetric α-alkylation of glycine equivalents. For example, a related (2S,4R)-4-methylpipecolic acid was synthesized via chiral iodide-mediated alkylation, yielding a linear precursor that underwent oxidative cleavage (OsO₄/NaIO₄) and cyclization to form the piperidine ring . Although this method produced the (2S,4R) diastereomer, analogous strategies employing chirally modified reagents or catalysts could theoretically access the (2S,4S) configuration .

Cyclization and Protecting Group Compatibility

Applications in Peptide and Drug Design

Conformational Restriction in Peptides

The piperidine ring imposes rigid torsional angles on peptide backbones, enhancing receptor binding specificity. For instance, (2S,4S)-configured amino acids are incorporated into opioid receptor ligands and protease inhibitors to improve metabolic stability and bioavailability . The Boc group facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation .

Role in Small-Molecule Therapeutics

This compound’s methyl group at C4 introduces steric bulk that can modulate interactions with hydrophobic binding pockets. Derivatives of 4-methylpipecolic acid have been investigated as building blocks for kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Skin irritationWear protective gloves
H319Eye irritationUse eye protection
H335Respiratory irritationUse in well-ventilated areas

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the stereochemistry and purity. Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and the carboxylic acid proton (δ ~12 ppm) .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) is used to verify purity ≥98% .

  • Mass Spectrometry (MS): ESI-MS typically shows a [M+H]⁺ ion at m/z 244.3 .

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